Netilimicin is an aminoglycoside antibiotic. It is active against S. aureus, N. gonorrhoeae, E. coli, P. mirabilis, and P. aeruginosa (MICs = 0.4, 3.1, 0.8, 1.6, and 0.4 µg/ml, respectively) as well as Enterococci, Enterobacter, Citrobacter, and Klebsiella species (MICs = 3.1, 0.4, 0.8, and ≤0.2 µg/ml, respectively). Netilimicin induces nephrotoxicity in rats when administered at doses ranging from 50 to 150 mg/kg. It also induces neuromuscular block, decreasing twitch tension in isolated diaphragm and soleus muscles in rabbits (ED50s = 18.5 and 62.2 mg/kg, respectively). Formulations containing netilimicin were previously used in the intravenous treatment of severe bacterial infections.
Netilmicin Sulfate is the sulfate salt form of netilimicin, a semisynthetic, water soluble aminoglycoside antibiotic. Netilmicin is derived from sisomicin, a naturally occurring aminoglycoside antibiotic produced by the fermentation of Micromonospora inyoensis. Netilmicin irreversibly binds to the 16S rRNA and S12 protein of the bacterial 30S ribosomal subunit. As a result, this agent interferes with the assembly of initiation complex between mRNA and the bacterial ribosome, thereby inhibiting the initiation of protein synthesis. In addition, netilmicin induces misreading of the mRNA template and causes translational frameshift, thereby results in premature termination. This eventually leads to bacterial cell death.
Netilmicin sulfate is an aminoglycoside sulfate salt. It derives from a netilmycin.
Semisynthetic 1-N-ethyl derivative of SISOMYCIN, an aminoglycoside antibiotic with action similar to gentamicin, but less ear and kidney toxicity.